N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic compound featuring a fused dioxino-benzothiazole core linked to an acetamide moiety substituted with phenoxy and pyridin-3-ylmethyl groups.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c27-22(15-30-17-6-2-1-3-7-17)26(14-16-5-4-8-24-13-16)23-25-18-11-19-20(12-21(18)31-23)29-10-9-28-19/h1-8,11-13H,9-10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJKOTXAJZQSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)N(CC4=CN=CC=C4)C(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the heterocyclic core, followed by functionalization to introduce the phenoxy and pyridin-3-ylmethyl groups. Key steps may involve:
Cyclization Reactions: Formation of the dioxino-benzothiazole core through cyclization reactions.
Functional Group Transformations: Introduction of phenoxy and pyridin-3-ylmethyl groups via nucleophilic substitution or coupling reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, scalable purification methods, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is used as a building block for the synthesis of advanced materials, such as conjugated polymers and organic semiconductors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is utilized in the development of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.
Interacting with Receptors: Modulating signal transduction pathways by interacting
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural framework that combines elements of benzothiazole and dioxino moieties. Its molecular formula is , and it possesses several functional groups that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Many derivatives of benzothiazoles have demonstrated significant antibacterial and antifungal properties. For instance, compounds related to benzothiazole have shown effectiveness against various pathogens with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to lower values depending on the specific derivative tested .
- Anticancer Properties : Some studies have reported that benzothiazole derivatives can selectively inhibit tumor cell growth. For example, certain synthesized compounds exhibited cytotoxicity against human tumor cell lines with effective concentrations (EC50) in the range of 28 to 290 ng/mL .
- Neuroprotective Effects : Compounds similar to this structure have been evaluated for their neuroprotective potential in models of ischemia/reperfusion injury. Certain derivatives displayed significant attenuation of neuronal injury and reactive oxygen species (ROS) scavenging activity .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could bind to receptors influencing cellular responses related to inflammation or cancer progression.
- DNA Interaction : Some benzothiazole derivatives are known to intercalate DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this structure:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Benzothiazole and Dioxino Intermediates : Utilizing specific reagents under controlled conditions.
- Coupling Reactions : Combining intermediates with phenoxy and pyridine derivatives to yield the final product.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Target Compound: The phenoxy and pyridinylmethyl groups likely increase lipophilicity compared to ’s dimethylaminoethyl-HCl derivative, which benefits from ionic character and higher water solubility . However, the pyridine nitrogen may improve membrane permeability via weak basicity.
- Compound: The dimethylaminomethyl group provides a polar, protonatable site, improving solubility under acidic conditions, whereas the methoxy group contributes to electron-donating effects .
Metabolic and Pharmacokinetic Considerations
- ’s sulfanyl group could predispose it to glutathione conjugation, increasing renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
